Pyridostatin Pyridostatin Pyridostatin stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest, and is used for induced synthetic lethality in cancer cells.
Pyridostatin(RR-82) is a G-quadruplex-interacting drug which can promote growth arrest in human cancer cells by inducing replication- and transcription-dependent DNA damage. IC50 Value:Target: G-quadruplexin vitro: The increased mechanical stability of pyridostatin-bound G-quadruplex permits the determination of a dissociation constant K(d) of 490 ± 80 nM. The free-energy change of binding obtained from a Hess-like process provides an identical K(d) for pyridostatin and a K(d) of 42 ± 3 uM for a weaker ligand RR110. Pyridostatin reduced SRC protein abundance and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target of this drug. in vivo:Clinical trial: N/A
Brand Name: Vulcanchem
CAS No.:
VCID: VC0001701
InChI: InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN
Molecular Formula: C31H32N8O5
Molecular Weight: 596.6 g/mol

Pyridostatin

CAS No.:

Cat. No.: VC0001701

Molecular Formula: C31H32N8O5

Molecular Weight: 596.6 g/mol

* For research use only. Not for human or veterinary use.

Pyridostatin -

Molecular Formula C31H32N8O5
Molecular Weight 596.6 g/mol
IUPAC Name 4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide
Standard InChI InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)
Standard InChI Key VGHSATQVJCTKEF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN
Appearance Assay:≥95%A crystalline solid

PropertyValue
CAS Number1085412-37-8
Solubility (DMSO)≥20.85 mg/mL
IC₅₀ (G4 stabilization)490 nM
Half-life (in vivo)~24 hours (murine models)

Mechanism of Action

G-Quadruplex Stabilization and Replication Stress

Pyridostatin selectively binds G4 structures in telomeres and oncogene promoters (e.g., c-MYC, BRCA1), inducing replication fork stalling and double-strand breaks (DSBs) . In BRCA1/2-deficient cells, which rely on error-prone non-homologous end joining (NHEJ) for DSB repair, pyridostatin exacerbates genomic instability, leading to synthetic lethality . For example, in BRCA2−/− DLD1 colorectal adenocarcinoma xenografts, pyridostatin (7.5 mg/kg/day) achieved 60% tumor volume inhibition by destabilizing replication forks .

Immune Activation via cGAS/STING Signaling

Pyridostatin-induced micronuclei formation activates cytosolic cGAS, triggering STING-dependent interferon production . In BRCA1−/− murine models, this mechanism correlated with increased phosphorylation of IRF3 (Ser386) and STAT1 (Tyr701), markers of innate immune activation . This immunogenic effect potentiates pyridostatin’s anti-tumor activity, particularly in HR-deficient malignancies .

Therapeutic Applications in Oncology

Efficacy in BRCA1/2-Deficient Tumors

Pyridostatin demonstrates selective toxicity against BRCA1/2-mutated tumors, with in vivo efficacy comparable to PARPi talazoparib . In patient-derived xenograft (PDX) models of PARPi-resistant BRCA1−/− breast cancer, pyridostatin monotherapy achieved stable disease in 6/7 mice, with no significant weight loss or toxicity .

Table 2: Anti-Tumor Activity in BRCA1/2-Deficient Models

ModelTumor Inhibition (%)Median Survival Increase (Days)
BRCA2−/− DLD1 xenograft6016
PARPi-resistant PDX4522

Overcoming PARPi Resistance

BRCA1−/− tumors lacking 53BP1 acquire PARPi resistance by restoring NHEJ. Pyridostatin circumvents this by inducing DSBs that overwhelm residual repair capacity. In 53BP1−/− RPE-1 cells, pyridostatin increased γ-H2AX foci (a DSB marker) by 3-fold compared to olaparib, leading to apoptosis .

Neurotoxicity and Adverse Effects

Neuronal DNA Damage and Synaptic Loss

Pyridostatin promotes dose-dependent neurotoxicity by stabilizing G4 structures in neuronal genes. In primary cortical neurons, 2 µM pyridostatin increased cumulative hazard of death by 4.2-fold, accompanied by neurite retraction and synaptic loss . Mechanistically, this aligns with downregulation of BRCA1, a critical DNA repair protein in neurons .

BRCA1 Transcriptional Suppression

Pyridostatin binds G4 motifs in the BRCA1 promoter, reducing transcription by 70% in HeLa cells . This effect exacerbates genomic instability in non-cancerous cells, posing risks for neurodegenerative applications .

Combination Therapies and Synergistic Effects

DNA-PKcs Inhibition Enhances Efficacy

Combining pyridostatin with NU-7441, a DNA-PKcs inhibitor, blocks NHEJ repair of pyridostatin-induced DSBs. In BRCA1−/− xenografts, this dual therapy eradicated 80% of tumors, compared to 40% with pyridostatin alone .

Paclitaxel Synergy

Adding paclitaxel to pyridostatin/NU-7441 enhances mitotic arrest. The triple combination increased median survival in BRCA2−/− PDX models from 28 to 62 days .

Pharmacokinetics and Chemical Optimization

Bioavailability and Metabolism

Pyridostatin’s poor oral bioavailability (<15%) necessitates intravenous administration. In murine models, a 7.5 mg/kg dose achieved a plasma Cₘₐₓ of 1.2 µM, with a half-life of 4.7 hours . Metabolites include mono-demethylated derivatives, which retain 30% G4-binding activity .

Structural Analogues

Second-generation analogues (e.g., RR82) replace quinoline with acridine, improving solubility (45 mg/mL in water) while maintaining sub-µM IC₅₀ .

Future Directions and Clinical Implications

Clinical Trial Design

Phase I trials should prioritize BRCA1/2-mutated, PARPi-resistant cancers, using pharmacodynamic biomarkers (e.g., cGAS activation, micronuclei counts). Neurotoxicity monitoring via serum NfL (neurofilament light chain) is essential .

Targeted Delivery Systems

Liposomal encapsulation or antibody-drug conjugates (e.g., anti-HER2) may mitigate neurotoxicity by reducing off-target G4 binding .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator